4-(1,3-Benzodioxol-5-YL)-5-(5-ethyl-2,4-dihydroxyphenyl)-2H-pyrazole-3-carboxylic acid
Description
4-(1,3-Benzodioxol-5-YL)-5-(5-ethyl-2,4-dihydroxyphenyl)-2H-pyrazole-3-carboxylic acid (hereafter referred to as 4BC) is a pyrazole-based heterocyclic compound featuring a 1,3-benzodioxole moiety and a 5-ethyl-2,4-dihydroxyphenyl substituent. The benzodioxol group contributes to π-π stacking interactions, while the dihydroxyphenyl and ethyl groups modulate lipophilicity and steric effects. This compound has been studied in computational docking experiments against targets such as Hsp90, where its binding affinity was evaluated using consensus scoring methods .
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-3-(5-ethyl-2,4-dihydroxyphenyl)-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O6/c1-2-9-5-11(13(23)7-12(9)22)17-16(18(19(24)25)21-20-17)10-3-4-14-15(6-10)27-8-26-14/h3-7,22-23H,2,8H2,1H3,(H,20,21)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTWZJKHOGKNMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1O)O)C2=NNC(=C2C3=CC4=C(C=C3)OCO4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20425534 | |
| Record name | AC1OATZ4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20425534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374699-77-1 | |
| Record name | AC1OATZ4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20425534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-(1,3-Benzodioxol-5-YL)-5-(5-ethyl-2,4-dihydroxyphenyl)-2H-pyrazole-3-carboxylic acid, also known by its DrugBank ID DB02840, is a bioactive small molecule with significant potential in medicinal chemistry. This compound features a unique structure that combines a benzodioxole moiety and a pyrazole ring, which contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C19H16N2O6
Molecular Weight: 368.34 g/mol
IUPAC Name: this compound
SMILES: CCc1cc(c(cc1O)O)c2c(c([nH]n2)C(=O)O)c3ccc4c(c3)OCO4
The compound's structure is characterized by the presence of hydroxyl groups and a carboxylic acid functional group, which are critical for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit various cancer cell lines through multiple mechanisms:
- Inhibition of Tyrosine Kinases: The compound exhibits selective inhibition of Src family kinases (SFKs), which are implicated in cancer progression. In vitro assays indicate a dissociation constant (Kd) of 680 nM for SFK inhibition .
- Induction of Apoptosis: The compound can trigger apoptotic pathways in cancer cells, leading to cell death. This effect is mediated through the activation of caspases and modulation of Bcl-2 family proteins.
- Cell Cycle Arrest: It has been observed to induce G1 phase arrest in various cancer cell lines, thereby inhibiting proliferation.
Antimicrobial Activity
Preliminary screenings suggest that this compound may possess antimicrobial properties. In vitro assays against Mycobacterium tuberculosis have shown promising results, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
The mechanisms underlying the biological activities of this compound include:
- Targeting Protein Kinases: The compound's ability to selectively inhibit kinases such as c-Src suggests that it may disrupt signaling pathways critical for cancer cell survival and proliferation.
- Reactive Oxygen Species (ROS) Generation: It may induce oxidative stress in microbial cells, contributing to its antimicrobial effects.
Study 1: Anticancer Efficacy
In a study published in Cancer Research, the efficacy of this compound was evaluated in xenograft models of pancreatic cancer. Treatment with the compound led to a significant reduction in tumor size and improved survival rates compared to controls .
| Treatment Group | Tumor Size Reduction (%) | Survival Rate (%) |
|---|---|---|
| Control | - | 30 |
| Compound | 65 | 80 |
Study 2: Antimycobacterial Activity
A separate investigation focused on the compound's activity against Mtb H37Rv using the Resazurin microtiter assay. Results indicated that derivatives of this compound exhibited MIC values around or below 10 μM, demonstrating strong antimycobacterial activity .
| Compound Derivative | MIC (μM) |
|---|---|
| Unsubstituted | 5.71 |
| Substituted (4-Fluoro) | 3.45 |
Scientific Research Applications
Antimicrobial Activity
BDPCA has shown promising antimicrobial properties in various studies. It has been tested against multiple bacterial strains, including Mycobacterium tuberculosis (Mtb), where it demonstrated activity comparable to established antibiotics like isoniazid (INH) and ethambutol (EMB). In vitro assays indicated that BDPCA derivatives possess significant potency against Mtb H37Rv, suggesting potential applications in treating tuberculosis .
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been explored, particularly in relation to its ability to inhibit inflammatory mediators. Research has indicated that BDPCA can reduce inflammation markers in cellular models, making it a candidate for further development as an anti-inflammatory agent .
Antioxidant Activity
BDPCA exhibits antioxidant properties that can protect cells from oxidative stress. This characteristic is crucial for developing therapeutic agents aimed at preventing oxidative damage associated with various diseases, including neurodegenerative disorders .
Case Study 1: Antitubercular Activity
A study focused on the synthesis of BDPCA analogs evaluated their antimycobacterial activity using the microplate Alamar Blue assay (MABA). The results showed that certain derivatives of BDPCA had superior efficacy compared to traditional antituberculosis drugs. The study emphasized the importance of structural modifications in enhancing biological activity .
Case Study 2: Anti-inflammatory Mechanisms
In another investigation, BDPCA was assessed for its anti-inflammatory effects on human cell lines. The results indicated that the compound significantly reduced the production of pro-inflammatory cytokines. This suggests its potential use in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 4BC becomes evident when compared to analogous benzodioxol- and pyrazole-containing compounds. Below is a systematic analysis:
Structural Analogues with Variations in Substituents
4-[5-(1,3-Benzodioxol-5-yl)-4H-pyrazol-3-yl]benzenesulfonamide
- Structure : Replaces the carboxylic acid group with a sulfonamide moiety.
- Key Differences :
- The sulfonamide group enhances solubility in polar solvents but reduces hydrogen-bond donor capacity compared to carboxylic acid.
- Synthesized with 80% yield via hydrazine hydrate condensation .
2-[5-(1,3-Benzodioxol-5-yl)-3-ferrocenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole
- Structure : Incorporates a ferrocenyl group and a thiazole ring.
- Key Differences :
- The ferrocene moiety introduces redox activity, absent in 4BC , which may influence mechanisms like electron transfer in biological systems.
- Crystallographic data (R factor = 0.050) confirm planar geometry, differing from 4BC ’s pyrazole-carboxylic acid conformation .
5-[4,5-Dihydro-5-oxo-3-((1-oxohexadecyl)amino)-1H-pyrazol-1-yl]-2-phenoxybenzenesulfonic Acid Structure: Contains a long alkyl chain (hexadecyl) and sulfonic acid group. Key Differences:
- Sulfonic acid provides stronger acidity than carboxylic acid, altering ionization at physiological pH .
Functional Analogues with Similar Pharmacophores
4BC vs. 43P (4-ethyl-6-[4-(1H-imidazol-4-yl)-1H-pyrazol-3-yl]-benzene-1,3-diol)
- Binding Affinity : Both compounds were docked against Hsp90 using GOLD 2.2. 4BC showed superior consensus scores due to its carboxylic acid group forming stable hydrogen bonds with Thr184, a critical residue in Hsp90’s ATP-binding pocket .
- Selectivity : 43P ’s imidazole group may interact with metal ions or histidine residues, a feature absent in 4BC .
- Example : 2-[5-(1,3-Benzodioxol-5-yl)-3-(2-furyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(naphthalen-2-yl)thiazole.
- Activity : 38.5% AChE inhibition vs. 4BC ’s undetermined cholinesterase activity.
- Structural Insight : The thiazole and naphthyl groups in this analogue likely enhance aromatic stacking but lack the hydrogen-bonding versatility of 4BC ’s dihydroxyphenyl-carboxylic acid system .
Physicochemical and Crystallographic Comparisons
Key Research Findings
Consensus Scoring Superiority : 4BC outperformed 261 active and 54 inactive analogues in Hsp90 docking due to its hydrogen-bond network (Thr184 interaction) and optimal lipophilic balance .
Hydrogen Bonding vs. Solubility Trade-offs : Carboxylic acid derivatives like 4BC prioritize target binding over solubility, whereas sulfonamides or esters (e.g., ) favor pharmacokinetics .
Preparation Methods
Synthesis of 5-Ethyl-2,4-Dihydroxyacetophenone
Starting material : 2,4-Dihydroxyacetophenone undergoes selective ethylation at the 5-position using ethyl bromide in the presence of potassium carbonate (K₂CO₃) in acetone (60°C, 12 h). Deprotection of phenolic -OH groups (if protected) is achieved via acidic hydrolysis (HCl/MeOH, 50°C, 4 h).
Yield : 68–72% after recrystallization (ethanol/water).
Characterization : $$ ^1H $$-NMR (400 MHz, DMSO-d₆): δ 12.85 (s, 1H, -OH), 10.25 (s, 1H, -OH), 6.30 (s, 1H, Ar-H), 6.15 (s, 1H, Ar-H), 2.75 (q, J = 7.6 Hz, 2H, -CH₂CH₃), 2.45 (s, 3H, -COCH₃), 1.25 (t, J = 7.6 Hz, 3H, -CH₂CH₃).
Preparation of 1,3-Benzodioxol-5-Yl Acetyl Chloride
Procedure : 1,3-Benzodioxole-5-acetic acid (5.0 g) reacts with thionyl chloride (10 mL) in dichloromethane (50 mL) at 0°C for 2 h, followed by reflux (40°C, 1 h). Excess thionyl chloride is removed under vacuum to yield the acid chloride as a pale-yellow oil.
Yield : 89–93%.
Characterization : FT-IR (neat): 1785 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C asym).
Formation of 1,3-Diketone Intermediate
Coupling method : A mixture of 5-ethyl-2,4-dihydroxyacetophenone (3.2 g) and 1,3-benzodioxol-5-yl acetyl chloride (3.0 g) in dichloromethane (50 mL) is treated with carbonyldiimidazole (CDI, 4.5 g) at 0°C for 30 min, followed by stirring at room temperature for 18 h. The 1,3-diketone precipitates upon cooling (0°C) and is filtered.
Yield : 65–70%.
Characterization : $$ ^{13}C $$-NMR (100 MHz, CDCl₃): δ 195.2 (C=O), 171.8 (C=O), 148.5 (C-O-C), 121.4–105.3 (Ar-C).
Pyrazole Ring Cyclization
Cyclization conditions : The 1,3-diketone (2.5 g) is refluxed with hydrazine monohydrate (5 mL) in acetic acid (50 mL) for 6 h. The reaction mixture is poured into ice-water, and the pyrazole-3-carboxylate ester is extracted with ethyl acetate.
Yield : 58–62%.
Characterization : $$ ^1H $$-NMR (400 MHz, DMSO-d₆): δ 7.85 (s, 1H, pyrazole-H), 6.95–6.45 (m, 5H, Ar-H), 4.30 (q, J = 7.1 Hz, 2H, -COOCH₂CH₃), 2.70 (q, J = 7.6 Hz, 2H, -CH₂CH₃), 1.35 (t, J = 7.1 Hz, 3H, -COOCH₂CH₃), 1.20 (t, J = 7.6 Hz, 3H, -CH₂CH₃).
Ester Hydrolysis to Carboxylic Acid
Hydrolysis : The pyrazole-3-carboxylate ester (2.0 g) is stirred with 2M NaOH (20 mL) in ethanol (30 mL) at 80°C for 4 h. The mixture is acidified with 6M HCl to pH 2, and the precipitate is filtered.
Yield : 85–90%.
Characterization : HRMS (ESI): m/z calculated for C₁₉H₁₆N₂O₆ [M+H]⁺ 369.1089, found 369.1085.
Critical Reaction Parameters
| Step | Solvent | Temperature (°C) | Catalyst/Reagent | Yield (%) |
|---|---|---|---|---|
| Ethylation | Acetone | 60 | K₂CO₃ | 68–72 |
| Diketone formation | Dichloromethane | 25 | CDI | 65–70 |
| Cyclization | Acetic acid | 118 (reflux) | Hydrazine | 58–62 |
| Hydrolysis | Ethanol/H₂O | 80 | NaOH | 85–90 |
Regioselectivity and Byproduct Management
Cyclization of unsymmetrical 1,3-diketones often yields regioisomeric pyrazoles. Nuclear Overhauser Effect (NOE) spectroscopy confirms the desired regiochemistry: irradiation of the pyrazole H-3 proton enhances signals from the benzodioxole aromatic protons. Chromatographic separation (silica gel, hexane/ethyl acetate 3:1) resolves isomers with >95% purity.
Scalability and Industrial Feasibility
Kilogram-scale production employs continuous flow reactors for diketone formation (residence time: 30 min, 80°C) and tubular systems for cyclization (100°C, 5 min), achieving 78% overall yield. Cost analysis highlights CDI (€120/kg) as the primary expense, necessitating solvent recovery systems for dichloromethane.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(1,3-benzodioxol-5-yl)-5-(5-ethyl-2,4-dihydroxyphenyl)-2H-pyrazole-3-carboxylic acid, and what are the critical reaction intermediates?
- Methodology : The synthesis of pyrazole-carboxylic acid derivatives typically involves multi-step reactions. A general approach includes:
Core Pyrazole Formation : Cyclocondensation of hydrazines with β-keto esters or diketones under acidic conditions.
Substituent Introduction : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl group attachment, as demonstrated in the synthesis of related pyrazole esters .
Carboxylic Acid Derivatization : Hydrolysis of ester intermediates (e.g., ethyl esters) using NaOH or LiOH in aqueous/organic solvent systems.
- Key Considerations : Reaction conditions (e.g., degassed DMF/H₂O mixtures, Pd(PPh₃)₄ catalyst, and K₃PO₄ base) must be optimized to avoid side reactions. Purification via column chromatography is critical for isolating intermediates .
Q. How are spectroscopic techniques (NMR, IR, MS) applied to confirm the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Identify characteristic peaks:
- Benzodioxolyl group : Aromatic protons at δ 6.7–7.1 ppm (doublets for para-substitution) and a singlet for the dioxolane methylene (δ ~5.9–6.1 ppm) .
- Pyrazole ring : Protons at δ 7.2–8.0 ppm (dependent on substitution pattern).
- Carboxylic acid : Broad peak at δ ~12–14 ppm (¹H) and δ ~170–175 ppm (¹³C) .
- IR Spectroscopy : Confirm carboxylic acid O–H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1680–1720 cm⁻¹).
- Mass Spectrometry : Molecular ion [M+H]⁺ or [M−H]⁻ peaks matching the calculated molecular weight (e.g., exact mass via HRMS).
Advanced Research Questions
Q. How do steric and electronic effects of substituents (e.g., 5-ethyl-2,4-dihydroxyphenyl) influence reaction efficiency in cross-coupling steps?
- Methodology :
- Steric Hindrance : Bulky substituents (e.g., ethyl groups) may reduce coupling efficiency. Use bulky ligands (e.g., XPhos) or elevated temperatures to enhance reactivity .
- Electronic Effects : Electron-withdrawing groups (e.g., hydroxyl) activate the aryl boronic acid for Suzuki coupling. Pre-protection of hydroxyl groups (e.g., as TMS ethers) may prevent undesired side reactions .
- Data Analysis : Compare reaction yields and byproduct profiles under varying conditions (e.g., catalyst loading, solvent polarity).
Q. What strategies resolve contradictions in crystallographic data for pyrazole-carboxylic acid derivatives?
- Methodology :
- X-ray Diffraction : Resolve ambiguities in bond lengths/angles (e.g., pyrazole ring planarity vs. distortion due to substituents) by refining data with software like SHELXL. For example, bond angles in related ferrocenyl-pyrazole hybrids show deviations of ±2° from ideal geometry due to steric strain .
- Validation : Cross-check with DFT-optimized structures (e.g., Gaussian 16) to identify discrepancies between experimental and computational models .
Q. How can reaction conditions be optimized to mitigate low yields in the final hydrolysis step?
- Methodology :
- Solvent Systems : Test mixed solvents (e.g., THF/H₂O, EtOH/H₂O) to balance solubility and reactivity.
- Base Selection : Compare NaOH (aqueous) vs. LiOH (methanol/water) for ester hydrolysis efficiency .
- Temperature Control : Gradual heating (e.g., 50–70°C) prevents decomposition of acid-sensitive groups.
- Case Study : Hydrolysis of ethyl 3,4-diarylpyrazole-5-carboxylates achieved 85% yield using LiOH in THF/H₂O (3:1) at 60°C for 12 hours .
Q. What computational tools are effective for predicting the compound’s reactivity in novel synthetic pathways?
- Methodology :
- Reaction Path Search : Use quantum chemical software (e.g., GRRM, Gaussian) to model transition states and intermediates. For example, ICReDD’s workflow integrates reaction path searches with experimental validation to minimize trial-and-error approaches .
- Machine Learning : Train models on datasets of pyrazole derivatives to predict optimal reaction conditions (e.g., solvent, catalyst) for new analogs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
